molecular formula C25H17ClN2O2 B401527 (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine

(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine

Cat. No.: B401527
M. Wt: 412.9g/mol
InChI Key: ASAOXEJQDOWNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, a furan ring, and a chlorinated phenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-chloro-2-methylphenyl)furan-2-carbaldehyde with 2-phenyl-1,3-benzoxazol-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine
  • N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine

Uniqueness

(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine is unique due to the presence of both a chlorinated phenyl group and a furan ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9g/mol

IUPAC Name

1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine

InChI

InChI=1S/C25H17ClN2O2/c1-16-13-18(26)7-10-21(16)23-12-9-20(29-23)15-27-19-8-11-24-22(14-19)28-25(30-24)17-5-3-2-4-6-17/h2-15H,1H3

InChI Key

ASAOXEJQDOWNDH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5

Origin of Product

United States

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